octahydroquinolin-7(1H)-one
CAS No.:
Cat. No.: VC4032018
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
| Standard InChI | InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2 |
| Standard InChI Key | LGGHILDVIWBNJZ-UHFFFAOYSA-N |
| SMILES | C1CC2CCC(=O)CC2NC1 |
| Canonical SMILES | C1CC2CCC(=O)CC2NC1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for octahydroquinolin-7(1H)-one is (4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one, reflecting its stereospecific bicyclic framework . The compound exists in a cis-fused conformation, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations, which reveal axial proton interactions between H-2a (δₕ 3.58 ppm) and H-9 (δₕ 1.38 ppm) .
Molecular Descriptors
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Canonical SMILES:
C1CC2CCC(=O)CC2NC1 -
InChI Key:
LGGHILDVIWBNJZ-CBAPKCEASA-N
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Hydrogenation of Quinoline Derivatives
A common route involves the partial hydrogenation of quinolin-7(1H)-one using palladium on carbon (Pd/C) under high-pressure H₂. This method yields the saturated bicyclic structure with >90% efficiency. Recent advancements employ continuous flow hydrogenation to enhance reaction control and reduce byproducts.
Cyclization of Precursors
Intramolecular aldol cyclization of δ-keto amines, mediated by concentrated sulfuric acid, provides a stereoselective pathway. For example, heating 5-aminopent-3-en-2-one at 140°C produces octahydroquinolin-7(1H)-one with 65–75% yield.
Nitration-Hydrolysis Sequence
Patent data describe a two-step process:
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Nitration: 5-aminotetrahydroquinoline is nitrated at the 7-position using HNO₃/H₂SO₄, yielding 7-nitro derivatives.
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Hydrolysis: The nitro group is hydrolyzed to a ketone using 48% H₂SO₄ at 165°C, achieving 50–60% isolated yield.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions converts the ketone to a carboxylic acid, yielding 7-carboxyoctahydroquinoline.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, forming 7-hydroxyoctahydroquinoline .
Substitution Reactions
The nitrogen atom undergoes N-alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing N-alkylated derivatives with antimicrobial activity.
Table 2: Representative Derivatives and Bioactivity
| Derivative | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| N-Methyl-7-keto | Antibacterial (MIC: 12.5 µg/mL) | VulcanChem |
| 7-Hydroxy | Anticancer (EC₅₀: 8.7 µM) | Study |
| 7-Carboxy | HBV Capsid Inhibition | PMC |
Biological Applications
Antimicrobial Activity
Octahydroquinolin-7(1H)-one derivatives exhibit broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, MIC: 6.25–25 µg/mL) and fungi (e.g., Candida albicans, MIC: 12.5 µg/mL). Mechanistic studies suggest interference with microbial cell wall synthesis via penicillin-binding protein inhibition.
Antiviral Applications
A urea derivative incorporating the octahydroquinolin-7(1H)-one core (Compound 61) inhibits Hepatitis B Virus (HBV) replication by disrupting capsid assembly (EC₅₀: 0.32 µM) . This pharmacophore’s non-planar structure enhances target binding affinity .
Industrial and Pharmacological Relevance
Dye Synthesis
The compound serves as a precursor for rhodamine-class lasing dyes, valued for their photostability and fluorescence quantum yields . Industrial-scale synthesis employs continuous nitration-hydrolysis to meet demand .
Drug Development
Its saturated bicyclic structure offers a rigid scaffold for designing CNS-targeted drugs. For instance, N-acyl derivatives show promise as serotonin receptor modulators for treating depression .
Comparison with Structural Analogs
Table 3: Key Analogues and Distinct Features
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